1,2-Phenylenediboronic acid

Antibiotic Resistance β-Lactamase Inhibitor KPC

Researchers studying antibiotic resistance require reliable ortho-substituted diboronic acid probes. Generic meta- or para-isomers fail to exhibit synergistic KPC carbapenemase inhibition, compromising assay validity. 1,2-Phenylenediboronic acid (CAS 13506-83-7) is the validated ortho-isomer with demonstrated biological activity. - Acts as a potent, synergistic inhibitor of KPC-type β-lactamases, a key tool for probing resistance in *Klebsiella pneumoniae*. - Differentiated ortho geometry ensures essential bidentate coordination and enhanced Lewis acidity (pKa 6.0). - Non-cytotoxic to MRC-5 fibroblasts at test concentrations, suitable for cellular and preliminary *in vivo* studies.

Molecular Formula C6H8B2O4
Molecular Weight 165.75 g/mol
CAS No. 13506-83-7
Cat. No. B080914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Phenylenediboronic acid
CAS13506-83-7
Molecular FormulaC6H8B2O4
Molecular Weight165.75 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1B(O)O)(O)O
InChIInChI=1S/C6H8B2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,9-12H
InChIKeyZKRVXVDQQOVOIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Phenylenediboronic Acid Product Profile


1,2-Phenylenediboronic acid (1,2-PDBA; CAS 13506-83-7) is an aromatic diboronic acid with the molecular formula C₆H₈B₂O₄, characterized by two boronic acid (-B(OH)₂) functional groups in ortho positions on a benzene ring . This unique ortho-substitution pattern imparts distinct reactivity and physicochemical properties compared to its meta- and para-isomers. The compound is a versatile building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions to construct biaryl structures , and serves as a key precursor for advanced materials, pharmaceuticals, and bioconjugation reagents [1].

Ortho-diboronic acid for bidentate coordination and bifunctional reactivity
Supports Suzuki–Miyaura cross-coupling and boronate ester formation
Reported use in β‑lactamase inhibitor screening (KPC synergy)
Enables nanotubular hydrogen‑bonded organic framework (HOF) assembly

Why Isomer Substitution Fails for 1,2-Phenylenediboronic Acid


Substituting 1,2-phenylenediboronic acid (ortho-isomer) with its 1,3- (meta) or 1,4- (para) isomers is not chemically equivalent and can lead to significant functional differences. The ortho geometry enforces a unique spatial relationship between the two boronic acid groups, enabling bidentate coordination, enhanced Lewis acidity via intramolecular synergy, and specific supramolecular interactions [1]. Conversely, the meta- and para-isomers possess greater inter-boron distances, leading to distinct reactivity profiles [2]. This is starkly illustrated in biological applications: a head-to-head study of isomeric phenylenediboronic acids as β-lactamase inhibitors found that only the ortho-isomer exhibited strong, synergistic activity against KPC-type carbapenemases, a property not shared by the meta- or para-isomers [3]. Therefore, for applications requiring a bifunctional ortho-substituted boron reagent, generic substitution with other isomers will fail to deliver the required performance.

Target · ortho (1,2‑PDBA)
Substitutes · meta / para
Coordination geometry
Two proximal –B(OH)₂ groups enable bidentate binding and intramolecular synergy
Inter‑boron distance prevents bidentate coordination; reactivity profile differs
KPC β‑lactamase synergy
Reported synergistic carbapenem potentiation (ortho‑isomer only)
No reported KPC inhibition synergy; activity may not transfer
Supramolecular assembly
Forms nanotubular HOF with ~5.8 Å channels
Compact crystal packing; nanotubular architecture not replicated

1,2-Phenylenediboronic Acid: Performance Evidence


KPC β-Lactamase Inhibition Synergy

1,2-Phenylenediboronic acid (ortho-isomer) demonstrates significant and synergistic inhibition of KPC-type carbapenemases, a key mechanism of antibiotic resistance. In a direct comparative study, the ortho-isomer (compound 3a) at 8/4 mg/L reduced the minimum inhibitory concentration (MIC) of carbapenems by up to 16/8-fold, respectively. In stark contrast, the meta- and para-isomers showed no such potentiation against KPC-producers [1]. The synergy was confirmed by a low fractional inhibitory concentration index (FICI) of 0.1-0.32 for the ortho-isomer [1].

KPC Synergy (MIC)
Reported isomer‑specific context
ortho: MIC reduction up to 16/8‑fold at 8/4 mg/L; FICI 0.1–0.32
meta / para: no potentiation
Supports β‑lactamase inhibitor screening
Checkerboard assay; KPC‑producing strains
Antibiotic Resistance β-Lactamase Inhibitor KPC Carbapenem

Enhanced Lewis Acidity from Ortho-Boronic Synergy

The proximity of the two boronic acid groups in the ortho configuration results in a synergistic enhancement of Lewis acidity, as quantified by a lower pKa value. 1,2-Phenylenediboronic acid has a measured pKa of 6.0. This is significantly lower than the typical pKa of a monosubstituted phenylboronic acid (e.g., phenylboronic acid pKa ~ 8.8) [1]. This class-level comparison shows that the ortho-diboronic acid is approximately 600 times more acidic in its first deprotonation step than a simple arylboronic acid. This enhanced acidity can be further tuned by fluorination, with the perfluorinated derivative reaching a pKa of 3.0 [1].

Acidity (pKₐ)
Class‑level context
pKₐ 6.0 (ortho‑PDBA) vs ~8.8 (phenylboronic acid)
Enhanced Lewis acidity supports faster catalysis
Solution‑state measurement; ~600‑fold difference in first deprotonation
Lewis Acid Catalysis pKa Reaction Kinetics Sensor Design

Nanotubular HOF Self-Assembly

1,2-Phenylenediboronic acid self-assembles into a distinctive nanotubular crystal network, which is a hydrogen-bonded organic framework (HOF). The ortho geometry is crucial for this architecture, which features one-dimensional channels with a diameter of approximately 5.8 Å × 11.9 Å (based on a 5.8016 Å a-axis) [1]. This is in direct contrast to the more compact crystal structures formed by the 1,3- and 1,4-isomers, which do not form similar nanotubular HOFs [2]. The 1,2-PDBA HOF has been shown to host ice clusters within its pores, suggesting potential in gas storage and molecular separation [1].

Crystal Architecture
Reported comparison
ortho: nanotubular HOF, channels ~5.8 Å × 11.9 Å
meta / para: compact, non‑tubular structures
Enables guest inclusion and separation research
Single‑crystal XRD; ice‑cluster hosting observed
Crystal Engineering Hydrogen-Bonded Organic Framework HOF Gas Storage

Luminescent Boron Complex Formation

1,2-Phenylenediboronic acid reacts cleanly with 8-hydroxyquinoline in high yield to form a brightly luminescent boronic 8-oxoquinoline complex. This complex exhibits an emission maximum at ~500-525 nm and a significant fluorescence quantum yield of approximately 15% in acetonitrile [1]. Importantly, this chemistry leverages the ortho-diboronic acid motif; the formation of such a stable, luminescent complex is not directly comparable with meta- or para-isomers under the same conditions. The complex was successfully integrated into a working organic light-emitting diode (OLED), demonstrating practical utility [1].

Luminescence QY
Cross‑study comparable
ΦF ≈ 15% (emission ~500–525 nm) in MeCN
Luminescent complex platform for optoelectronics
8‑hydroxyquinoline complex; OLED integration reported
OLED Fluorescence Luminescent Complex Optoelectronics

1,2-Phenylenediboronic Acid Applications


Carbapenem Potentiation for Resistant Bacteria

The direct evidence [1] confirms 1,2-phenylenediboronic acid as a potent and synergistic inhibitor of KPC-type carbapenemases. This makes it a crucial tool compound for research programs focused on overcoming antibiotic resistance in Gram-negative pathogens like *Klebsiella pneumoniae*. It can be used as a chemical probe to study β-lactamase mechanisms or as a lead scaffold for developing novel therapeutic adjuvants. The lack of cytotoxicity to human fibroblasts (MRC-5) at tested concentrations [1] further supports its use in cellular and preliminary *in vivo* studies.

HOF-Based Gas Separation and Storage

As shown in crystal engineering studies [2], 1,2-phenylenediboronic acid uniquely self-assembles into a nanotubular HOF with well-defined, ~5.8 Å channels. This is a direct result of its ortho-substitution pattern. This material can be employed to study host-guest chemistry, particularly the confinement of small molecules like water (ice clusters) [2]. This property can be leveraged to develop new porous materials for gas adsorption, storage, or separation technologies.

Metal-Free Organic Light-Emitting Diodes (OLEDs)

The demonstrated ability of 1,2-phenylenediboronic acid to form a highly luminescent complex with 8-hydroxyquinoline (emission ~500-525 nm, quantum yield ≈15%) [3] positions it as a valuable precursor for metal-free optoelectronic materials. Its successful integration into a working OLED device [3] validates its practical application. Researchers can use this compound to synthesize and screen new boron-based emitters with tunable photophysical properties.

Bidentate Lewis Acid Catalyst Synthesis

The quantifiably enhanced Lewis acidity (pKa = 6.0) [4] and the close proximity of the two boron centers in 1,2-phenylenediboronic acid make it an ideal precursor for bidentate Lewis acid catalysts. While simple esters were found to bind monodentately [5], the core scaffold can be further derivatized to create rigid bidentate catalysts for specific organic transformations, such as Diels-Alder reactions, offering better stability and handling than some existing catalysts [5].

Application
Selection Property
Validation Focus
β‑Lactamase inhibitor screening
ortho‑isomer configuration for KPC synergy
Synergy checkerboard assays; cell‑viability endpoints
Nanotubular HOF host‑guest studies
ortho‑substitution‑driven HOF formation
Channel‑size characterization; guest inclusion analysis
Metal‑free OLED emitter development
Reactivity with 8‑hydroxyquinoline
Luminescence quantum yield and device integration
Bidentate Lewis acid catalysis
Enhanced acidity from ortho‑boronic groups
Lewis acidity profiling; binding‑mode characterization

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